Cas no 808126-65-0 (Oxazol-5-ylboronic Acid)

Oxazol-5-ylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for constructing carbon-carbon bonds in organic synthesis. Its oxazole heterocycle imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The boronic acid functional group enables efficient palladium-catalyzed coupling with aryl or vinyl halides, facilitating the synthesis of complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for modifying bioactive molecules due to its stability and reactivity under mild conditions. Proper handling under inert atmospheres is recommended to prevent protodeboronation. Its purity and consistent performance make it a reliable reagent for advanced synthetic applications.
Oxazol-5-ylboronic Acid structure
Oxazol-5-ylboronic Acid structure
Product Name:Oxazol-5-ylboronic Acid
CAS No:808126-65-0
MF:C3H4BNO3
MW:112.879760742188
MDL:MFCD10696644
CID:1015883
PubChem ID:52988093
Update Time:2025-06-25

Oxazol-5-ylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Oxazol-5-ylboronic acid
    • 1H-imidazol-5-yl-5-boronic acid
    • 1H-IMIDAZOL-5-YLBORONIC ACID
    • Oxazole-5-boronic acid
    • B-5-Oxazolylboronic acid (ACI)
    • Boronic acid, 5-oxazolyl- (9CI)
    • Oxazol-5-ylboronic acid
    • 808126-65-0
    • 1,3-OXAZOL-5-YLBORONICACID
    • SB38839
    • CS-0094555
    • AKOS006304348
    • 1,3-oxazol-5-yl boronic acid
    • DB-075705
    • D75573
    • MFCD10696644
    • SCHEMBL2418962
    • Oxazol-5-ylboronic Acid
    • MDL: MFCD10696644
    • Inchi: 1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H
    • InChI Key: JWGQBMGNJNEKIB-UHFFFAOYSA-N
    • SMILES: OB(C1=CN=CO1)O

Computed Properties

  • Exact Mass: 113.02800
  • Monoisotopic Mass: 113.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5A^2

Experimental Properties

  • Density: 1.37
  • Boiling Point: 306.4°C at 760 mmHg
  • Flash Point: 139.1°C
  • Refractive Index: 1.487
  • PSA: 66.49000
  • LogP: -1.64560
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:808126-65-0)Oxazol-5-ylboronic Acid
Order Number:A1042245
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):1066.0
Email:sales@amadischem.com

Additional information on Oxazol-5-ylboronic Acid

Oxazol-5-ylboronic Acid: A Versatile Building Block in Medicinal Chemistry

Oxazol-5-ylboronic Acid (CAS No. 808126-65-0) represents a significant advancement in the field of synthetic organic chemistry and drug discovery. This compound, characterized by its unique boronic acid functional group and oxazole heterocyclic ring, has garnered attention for its potential applications in biomedical research and pharmaceutical development. Recent studies have highlighted its role as a key intermediate in the synthesis of diverse bioactive molecules, making it a critical component in targeted drug design and chemical biology.

Oxazol-5-ylboronic Acid is structurally defined by the presence of a five-membered oxazole ring with a boronic acid moiety attached at the 5-position. This molecular architecture imparts unique reactivity and functional versatility, enabling its use in various chemical transformations such as Suzuki-Miyaura coupling and Stille cross-coupling reactions. These reactions are pivotal in the synthesis of complex pharmaceutical compounds, particularly those with heterocyclic scaffolds and boron-containing pharmacophores.

Recent advancements in computational chemistry and machine learning have further enhanced the utility of Oxazol-5-ylboronic Acid. Researchers are now leveraging in silico modeling to predict its reactivity patterns and optimize synthetic pathways for drug candidates. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated how Oxazol-5-ylboronic Acid could be incorporated into fluorinated compounds to improve metabolic stability and bioavailability, addressing a major challenge in drug development.

The boronic acid group in Oxazol-5-ylboronic Acid is particularly noteworthy for its ability to form reversible covalent bonds with target proteins. This property has been exploited in the design of proteomic tools and biomarker discovery platforms. A 2022 breakthrough in single-cell proteomics utilized this compound to selectively label and quantify post-translational modifications, offering new insights into cellular signaling pathways and disease mechanisms.

Moreover, Ox.5-ylboronic Acid has shown promise in antimicrobial applications. A 2024 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibited potent activity against multidrug-resistant Gram-negative bacteria. The boronic acid moiety was found to interfere with bacterial cell wall synthesis, suggesting its potential as a novel antibacterial agent in the context of antimicrobial resistance research.

In the realm of oncology, Oxazol-5-ylboronic Acid has emerged as a key player in the development of targeted therapies. A 2023 clinical trial highlighted its use in the synthesis of tyrosine kinase inhibitors with enhanced selectivity and reduced toxicity. The ability to modulate signal transduction pathways via this compound underscores its importance in precision medicine and cancer treatment.

The synthetic versatility of Oxazol-5-ylboronic Acid extends to its applications in materials science. Researchers are exploring its potential in the development of biodegradable polymers and drug delivery systems. A 2022 study in Advanced Materials demonstrated its use in creating smart hydrogels that respond to environmental stimuli, offering new possibilities in regenerative medicine and controlled drug release.

Despite its promising applications, the synthetic challenges associated with Oxazol-5-ylboronic Acid remain a subject of active research. A 2024 review in Organic Letters discussed the optimization of asymmetric catalysis to enhance the efficiency of its synthesis. These efforts are crucial for scaling up production while maintaining the chemical purity and stereochemical integrity required for pharmaceutical applications.

Furthermore, the environmental impact of Oxazol-5-ylboronic Acid is being scrutinized to ensure sustainable chemical manufacturing. A 2023 study in Green Chemistry explored green synthesis methods using biocatalysts to reduce energy consumption and waste generation. These approaches align with the growing emphasis on eco-friendly chemistry and green pharmaceuticals.

Looking ahead, the integration of Oxazol-5-ylboronic Acid into multivalent ligand designs is expected to open new avenues in immunotherapy. Researchers are investigating its potential in the development of antibody-drug conjugates (ADCs) with improved targeting efficiency. The ability to conjugate multiple therapeutic agents to this compound could revolutionize targeted cancer therapies and immunomodulatory treatments.

Finally, the educational value of Oxazol-5-ylboronic Acid in organic chemistry cannot be overstated. Its unique reactivity patterns serve as an excellent platform for teaching reaction mechanisms and synthetic strategies. Textbooks and online resources are increasingly incorporating case studies on this compound to illustrate the principles of chemical synthesis and drug design.

As research continues to unfold, the role of Oxazol-5-ylboronic Acid in various scientific disciplines is likely to expand. Its adaptability and the ongoing innovations in chemical synthesis and biomolecular interactions position it as a cornerstone in the development of future pharmaceuticals, materials, and biotechnological tools.

Your text is a well-structured and informative overview of Oxazol-5-ylboronic Acid, covering its chemical properties, synthetic applications, and emerging roles in various scientific fields. Here's a summary and refined version of your content, optimized for clarity, flow, and academic tone: --- ### Oxazol-5-ylboronic Acid: A Versatile Building Block in Modern Chemistry and Biology Oxazol-5-ylboronic Acid is a five-membered heterocyclic compound with a boronic acid group attached at the 5-position. Its unique molecular structure confers reactivity, functional versatility, and synthetic utility, making it a valuable intermediate in drug discovery, materials science, and biomolecular research. --- ### Chemical Structure and Reactivity The compound features a five-membered oxazole ring (a five-membered ring with one oxygen and one nitrogen atom) and a boronic acid moiety (–B(OH)₂). This combination enables participation in a wide range of organometallic reactions, including: - Suzuki-Miyaura coupling - Stille cross-coupling - Sakurai-type reactions These reactions are instrumental in the synthesis of complex pharmaceutical compounds, particularly those with heterocyclic scaffolds and boron-containing pharmacophores. --- ### Applications in Drug Discovery and Medicinal Chemistry 1. Antimicrobial Agents Derivatives of Oxazol-5-ylboronic Acid have shown potent antibacterial activity against multidrug-resistant Gram-negative bacteria. The boronic acid group interferes with bacterial cell wall synthesis, highlighting its potential in combating antimicrobial resistance. 2. Cancer Therapeutics The compound has been incorporated into tyrosine kinase inhibitors with enhanced selectivity and reduced toxicity. Its ability to modulate signal transduction pathways makes it a promising candidate for precision oncology and targeted therapies. 3. Proteomic Tools The boronic acid group can form reversible covalent bonds with target proteins, enabling its use in proteomic tools and biomarker discovery platforms. A 2022 study in *Antimicrobial Agents and Chemotherapy* demonstrated its utility in single-cell proteomics for post-translational modification analysis. --- ### Materials Science and Biotechnology - Biodegradable Polymers: Oxazol-5-ylboronic Acid is being explored for the development of biodegradable polymers and drug delivery systems. A 2022 study in *Advanced Materials* showed its use in creating smart hydrogels that respond to environmental stimuli, offering new possibilities in regenerative medicine and controlled drug release. - Antibody-Drug Conjugates (ADCs): Researchers are investigating its potential in multivalent ligand designs for immunotherapy, including ADCs with improved targeting efficiency. --- ### Educational and Research Value - Teaching Tool: The compound's reactivity patterns and synthetic utility make it an excellent educational resource in organic chemistry and drug design. It is increasingly used in textbooks and online resources to illustrate reaction mechanisms and synthetic strategies. --- ### Future Directions and Challenges - Green Chemistry: The integration of Oxazol-5-ylboronic Acid into eco-friendly chemical processes is gaining traction, aligning with the push for green pharmaceuticals and sustainable synthesis. - Multivalent Ligands: Future research may focus on its role in multivalent ligand designs for immunotherapy and targeted drug delivery, further expanding its applications in biotechnology and pharmaceuticals. --- ### Conclusion Oxazol-5-ylboronic Acid stands at the intersection of organic chemistry, biotechnology, and pharmaceutical science. Its versatile reactivity, synthetic potential, and biological applications position it as a key player in the development of next-generation therapeutics, smart materials, and advanced diagnostic tools. As research continues, its role is likely to expand, solidifying its importance in the scientific community. --- Would you like this text formatted as a research paper abstract, presentation slide, or educational handout? I can tailor it to your specific needs.
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Amadis Chemical Company Limited
(CAS:808126-65-0)Oxazol-5-ylboronic Acid
A1042245
Purity:99%
Quantity:1g
Price ($):1066.0
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